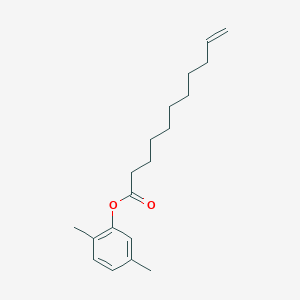

2,5-Dimethylphenyl 10-undecenoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) undec-10-enoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-6-7-8-9-10-11-12-19(20)21-18-15-16(2)13-14-17(18)3/h4,13-15H,1,5-12H2,2-3H3 |

InChI Key |

SBDSJOGZFJEOPD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dimethylphenyl 10-undecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel ester, 2,5-Dimethylphenyl 10-undecenoate. This compound holds potential for applications in drug development and materials science, leveraging the functionalities of both the aromatic phenol and the unsaturated fatty acid moieties. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical characterization data. The information is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Introduction

The esterification of phenols with fatty acids yields compounds with diverse chemical properties and potential biological activities. 2,5-Dimethylphenol is a readily available aromatic building block, and 10-undecenoic acid, derived from castor oil, provides a terminal alkene functionality that is amenable to further chemical modification. The combination of these two precursors into this compound results in a molecule with both lipophilic and aromatic characteristics, suggesting potential for investigation in areas such as prodrug design, polymer chemistry, and as a fragrance component. This guide outlines a feasible synthetic pathway and a comprehensive characterization strategy for this compound.

Synthesis Pathway

The synthesis of this compound can be achieved through the direct esterification of 2,5-dimethylphenol with 10-undecenoic acid. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol (in this case, a phenol) in the presence of a strong acid catalyst.

Caption: Fischer-Speier esterification of 2,5-Dimethylphenol and 10-Undecenoic Acid.

Experimental Protocols

Synthesis of this compound

Materials:

-

2,5-Dimethylphenol

-

10-Undecenoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 10-undecenoic acid (1.1 eq), and toluene (sufficient to suspend the reactants).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Caption: Workflow for the synthesis and purification of the target ester.

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be employed to identify the characteristic functional groups, particularly the ester carbonyl and the alkene C=C double bond.

-

Melting Point: The melting point will be determined to assess the purity of the compound.

Predicted Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound based on the known properties of its constituent parts.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₉H₂₈O₂ |

| Molecular Weight | 288.43 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Hexane) |

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9-5.1 | m | 2H | -CH=CH ₂ |

| ~2.5 | t | 2H | -C(=O)-CH ₂- |

| ~2.3 | s | 3H | Ar-CH ₃ |

| ~2.2 | s | 3H | Ar-CH ₃ |

| ~2.0 | q | 2H | =CH-CH ₂- |

| ~1.2-1.8 | m | 10H | -(CH₂)₅- |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~148 | Ar-C-O |

| ~139 | -C H=CH₂ |

| ~136, 130, 128, 125 | Aromatic Carbons |

| ~114 | -CH=C H₂ |

| ~34 | -C(=O)-C H₂- |

| ~33 | =CH-C H₂- |

| ~29 (multiple peaks) | -(CH₂)₅- |

| ~21, 16 | Ar-CH₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3075 | =C-H stretch (alkene) |

| ~2925, 2855 | C-H stretch (alkane) |

| ~1760 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1500, 1460 | C=C stretch (aromatic) |

| ~1200, 1150 | C-O stretch (ester) |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Fischer-Speier esterification offers a straightforward and efficient route to this novel compound. The comprehensive characterization data presented will be crucial for confirming the identity and purity of the synthesized product. This foundational work is anticipated to facilitate further research into the applications of this molecule in various scientific and industrial fields. Researchers are encouraged to use this guide as a starting point for their investigations and to adapt the methodologies as needed for their specific research goals.

An In-depth Technical Guide to the Predicted Thermal Stability and Decomposition of 2,5-Dimethylphenyl 10-undecenoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,5-Dimethylphenyl 10-undecenoate is not currently available in the public domain. This guide provides a predictive analysis based on the known thermal properties of structurally similar compounds, including aromatic esters and esters of long-chain unsaturated fatty acids. The information herein is intended to serve as a scientific estimation and guide for experimental design.

Introduction

This compound is an aromatic ester of 10-undecenoic acid. Its structure combines a substituted phenolic group with a long-chain unsaturated carboxylic acid. This unique combination suggests potential applications in pharmaceuticals, polymers, and specialty chemicals where thermal stability is a critical parameter for processing, storage, and end-use performance. Understanding the thermal behavior of this molecule is essential for defining its operational limits and predicting potential degradation pathways and products.

This technical guide summarizes the expected thermal properties of this compound based on analogous compounds. It also outlines the standard experimental protocols for determining these properties.

Predicted Thermal Stability and Decomposition

The thermal stability of an ester is influenced by the nature of both the acyl and the alkoxy/aryloxy groups. For this compound, the decomposition is likely to be a multi-stage process involving the cleavage of the ester linkage and reactions involving the unsaturated tail and the aromatic ring.

Key Factors Influencing Thermal Stability:

-

Ester Linkage: The ester bond is typically the most thermally labile part of the molecule. Cleavage can occur through various mechanisms, including beta-elimination, hydrolysis (if water is present), or radical pathways at higher temperatures.

-

Aromatic Ring: The presence of the aromatic ring is expected to confer a degree of thermal stability compared to simple alkyl esters.[1][2]

-

Unsaturated Alkyl Chain: The terminal double bond in the 10-undecenoate chain can be a site for oxidation and polymerization reactions, especially in the presence of oxygen, which can lower the overall thermal stability.

Data from Structurally Similar Compounds

To predict the thermal behavior of this compound, data from related compounds are summarized below.

Thermal Properties of Aromatic Esters

Aromatic esters generally exhibit higher thermal stability than their aliphatic counterparts due to the resonance stabilization of the aromatic ring. Thermogravimetric analysis (TGA) is a common technique to assess this stability.

| Compound Name | Onset Degradation Temp. (°C) | Peak Degradation Temp. (°C) | Analysis Condition |

| Aromatic Poly(ester–imide) | ~350 (initial cleavage) | 520 - 550 | TGA, Pyrolysis-GC/MS |

| Various Aromatic Esters (as Phase Change Materials) | 280 - 365 | - | TGA |

Table 1: Summary of thermal decomposition data for representative aromatic esters. The data indicates that the initial cleavage of ester linkages in aromatic systems can begin at temperatures around 350°C, with major decomposition occurring at higher temperatures.[3]

Thermal Decomposition of Undecenoic Acid Esters

The pyrolysis of esters of undecenoic acid, often derived from castor oil, is well-documented. This process typically involves high temperatures and can lead to the formation of smaller volatile molecules.

| Compound Name | Pyrolysis Temperature (°C) | Key Products |

| Methyl Ricinoleate (precursor to Methyl Undecenoate) | 500 - 600 | Methyl 10-undecenoate, Heptanal |

| Methyl Ricinoleate | 550 | Methyl 10-undecenoate, Heptanal |

Table 2: Pyrolysis data for precursors to undecenoic acid esters. These studies show that the undecenoate moiety is susceptible to cleavage at high temperatures.[4][5][6][7]

Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the kinetics of this decomposition.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and peak decomposition temperatures can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with decomposition.

Methodology:

-

A small, encapsulated sample of the compound is heated or cooled at a controlled rate alongside an empty reference pan.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram can reveal endothermic events (like melting or decomposition) and exothermic events (like crystallization or oxidative decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A small amount of the sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis).

-

The resulting volatile fragments are immediately introduced into a gas chromatograph (GC) for separation.

-

The separated components are then analyzed by a mass spectrometer (MS) to determine their molecular structure.

Visualizations

General Experimental Workflow for Thermal Analysis

Caption: Workflow for comprehensive thermal analysis.

Predicted General Decomposition Pathway

Caption: A simplified, predicted decomposition pathway.

Conclusion

While direct experimental data for this compound is lacking, a predictive analysis based on structurally related aromatic esters and long-chain unsaturated fatty acid esters provides a valuable starting point for understanding its thermal behavior. It is anticipated that the primary decomposition pathway will involve the cleavage of the ester linkage, with the onset of degradation likely occurring in the range of 280-350°C in an inert atmosphere. The presence of the terminal double bond may lead to oxidative degradation at lower temperatures if oxygen is present. For definitive characterization, a comprehensive thermal analysis using TGA, DSC, and Py-GC-MS is strongly recommended. This will enable the precise determination of its thermal stability limits and decomposition products, which is critical for its potential applications in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 7. [PDF] Pyrolysis of castor oil methylesters to 10-undecenoic acid and heptaldehyde | Semantic Scholar [semanticscholar.org]

Solubility profile of 2,5-Dimethylphenyl 10-undecenoate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[1] 2,5-Dimethylphenyl 10-undecenoate is a relatively large, nonpolar molecule. Its structure consists of a long aliphatic chain (from 10-undecenoic acid) and an aromatic ring with two methyl substituents (from 2,5-dimethylphenol). The ester linkage provides a site for some polar interactions, but the overall character of the molecule is hydrophobic or lipophilic.

Based on these structural features, the following solubility profile in common organic solvents is predicted.

| Solvent | Polarity Index | Predicted Solubility | Justification |

| Hexane | 0.1 | High | A nonpolar, aliphatic hydrocarbon solvent that will readily dissolve the long, nonpolar undecenoate chain and the dimethylphenyl group through van der Waals interactions. |

| Toluene | 2.4 | High | A nonpolar, aromatic solvent that is highly compatible with the aromatic 2,5-dimethylphenyl portion of the molecule. |

| Diethyl Ether | 2.8 | High | A slightly polar solvent that is an excellent solvent for many organic compounds. It can interact with the ester group while effectively solvating the large nonpolar regions. |

| Chloroform | 4.1 | High | A solvent of intermediate polarity that is generally effective at dissolving large organic molecules, including esters. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent. The carbonyl group can interact with the ester, but the overall polarity may be slightly too high for optimal solvation of the long hydrocarbon chain. |

| Ethyl Acetate | 4.4 | Moderate to High | An ester itself, this solvent has a polarity that is well-suited for dissolving other esters. It should effectively solvate the entire molecule. |

| Ethanol | 4.3 | Low to Moderate | A polar protic solvent. While some solubility is expected due to interactions with the ester group, the extensive nonpolar structure will limit its solubility in this hydrogen-bonding solvent. |

| Methanol | 5.1 | Low | A more polar alcohol than ethanol. The significant nonpolar character of the solute will likely result in poor solubility. |

| Water | 10.2 | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for large, nonpolar organic molecules like this one. Similar long-chain esters are known to be insoluble in water.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution. After equilibration, the undissolved solid is separated from the solution, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[2][4]

Materials and Equipment

-

Solute: this compound (crystalline solid)

-

Solvents: High-purity grade of all selected organic solvents

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV)

-

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[2]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm). Allow the mixtures to equilibrate for an extended period (typically 24 to 48 hours) to ensure saturation is reached.[3][5]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.[2] To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

Purity Assessment of Synthesized 2,5-Dimethylphenyl 10-undecenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and rigorous purity assessment of 2,5-Dimethylphenyl 10-undecenoate. The methodologies detailed herein are designed to ensure the production of a highly pure compound suitable for research and development applications. This document outlines the complete workflow, from the initial esterification reaction to the final purity verification using a suite of analytical techniques.

Synthesis and Purification Workflow

The synthesis of this compound is achieved through a direct esterification of 10-undecenoic acid and 2,5-dimethylphenol. The subsequent purification and analysis follow a structured workflow to isolate and verify the purity of the final product.

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard acid-catalyzed esterification, a common method for producing esters from a carboxylic acid and an alcohol (in this case, a phenol).[1][2]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid (1.0 eq), 2,5-dimethylphenol (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a brine wash.[3][4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product is purified using column chromatography to separate the desired ester from unreacted starting materials and byproducts.[5]

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar eluent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment Methodologies

A combination of analytical techniques is employed to ensure the high purity of the synthesized ester.

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the vinyl protons of the undecenoate chain, the aromatic protons of the dimethylphenyl group, and the aliphatic chain protons.[6][7][8]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all carbon atoms in the molecule, including the ester carbonyl carbon.[5]

GC-MS is utilized to assess the volatility and fragmentation pattern of the compound, confirming its molecular weight and identifying any volatile impurities.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like hexane or ethyl acetate.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to separate the ester from potential impurities.[9][10]

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum should show the molecular ion peak corresponding to this compound and a characteristic fragmentation pattern for undecenoate esters.[11]

HPLC is employed for the quantitative assessment of purity.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Chromatographic Conditions: Use a reverse-phase C18 column with a mobile phase gradient, for instance, of acetonitrile and water.[12][13][14][15] Detection is typically performed using a UV detector at a wavelength where the aromatic ring of the ester absorbs.[15]

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Data Presentation

The quantitative data obtained from the analytical techniques should be summarized for clear interpretation and comparison.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Aromatic CH |

| ~6.95 | d | 1H | Aromatic CH |

| ~6.90 | s | 1H | Aromatic CH |

| 5.88 - 5.75 | m | 1H | -CH=CH₂ |

| 5.05 - 4.90 | m | 2H | -CH=CH₂ |

| 2.55 | t | 2H | -O-C(=O)-CH₂- |

| 2.28 | s | 3H | Ar-CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

| 2.10 - 2.00 | m | 2H | -CH₂-CH=CH₂ |

| 1.80 - 1.70 | m | 2H | -O-C(=O)-CH₂-CH₂- |

| 1.45 - 1.25 | m | 10H | -(CH₂)₅- |

Note: The exact chemical shifts may vary slightly.[7][8]

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C=O (Ester) |

| ~148.0 | Ar-C-O |

| ~139.0 | -CH=CH₂ |

| ~136.5 | Ar-C |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-C |

| ~126.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~114.0 | -CH=CH₂ |

| ~34.5 | -O-C(=O)-CH₂- |

| ~33.8 | -CH₂-CH=CH₂ |

| ~29.0 - 29.5 | (CH₂)n |

| ~25.0 | -O-C(=O)-CH₂-CH₂- |

| ~21.0 | Ar-CH₃ |

| ~16.0 | Ar-CH₃ |

Note: These are predicted values based on similar structures.

Table 3: Chromatographic Purity Assessment Summary

| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Purity (%) |

| GC-MS | DB-5 or equivalent | Helium | To be determined | >99% |

| HPLC | C18, 5 µm | Acetonitrile/Water Gradient | To be determined | >99% |

Logical Relationships in Purity Analysis

The different analytical techniques provide complementary information to build a comprehensive picture of the compound's purity and identity.

This guide provides a robust framework for the synthesis and purity verification of this compound. Adherence to these detailed protocols and analytical methodologies will ensure a high-quality product suitable for demanding research applications.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 10. scielo.br [scielo.br]

- 11. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. mdpi.com [mdpi.com]

Navigating the Bioactivity of Phenolic Undecenoates: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of 2,5-Dimethylphenyl 10-undecenoate. This guide, therefore, focuses on a closely related and scientifically documented class of compounds: methyl 10-undecenoate-based lipoconjugates of phenolic acids . This information is intended to provide a relevant framework for researchers, scientists, and drug development professionals interested in the potential biological activities of this compound class. The methodologies and data presented are drawn from studies on these related lipoconjugates and serve as a proxy for understanding the potential screening process and biological effects.

This technical whitepaper provides an in-depth overview of the biological activity screening of these related phenolic acid lipoconjugates, with a focus on their antioxidant and cytotoxic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of experimental workflows and potential mechanisms of action to facilitate further research and development in this area.

Quantitative Data Summary

The biological activities of methyl 10-undecenoate-based lipoconjugates of various phenolic acids have been evaluated, primarily for their antioxidant and cytotoxic effects. The data presented below is a summary from published studies and is intended to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC₅₀ values in µM) of Methyl 10-Undecenoate-Phenolic Acid Lipoconjugates

| Compound | MDA-MB-231 (Breast Cancer) | SKOV3 (Ovarian Cancer) | MCF7 (Breast Cancer) | DU 145 (Prostate Cancer) | HepG2 (Liver Cancer) |

| Lipoconjugate of Caffeic Acid | 10.55 | 13.0 | 12.0 | - | - |

| Lipoconjugate of Ferulic Acid | - | - | - | - | - |

| Lipoconjugate of Sinapic Acid | - | - | - | - | - |

| Lipoconjugate of Coumaric Acid | - | - | - | - | - |

| Doxorubicin (Control) | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 |

Note: Dashes (-) indicate that specific data was not available in the reviewed literature. IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Antioxidant Activity of Methyl 10-Undecenoate-Phenolic Acid Lipoconjugates

| Compound | DPPH Radical Scavenging Activity (%) |

| Lipoconjugate of Caffeic Acid | - |

| Lipoconjugate of Ferulic Acid | - |

| Lipoconjugate of Sinapic Acid | - |

| Lipoconjugate of Coumaric Acid | 30% (moderate activity) |

| α-Tocopherol (Standard) | - |

| TBHQ (Standard) | - |

Note: Dashes (-) indicate that specific quantitative data was not available in the reviewed literature. The DPPH assay measures the ability of a compound to act as a free radical scavenger.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of methyl 10-undecenoate-based lipoconjugates of phenolic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes from violet to pale yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A 0.0039 g of DPPH is dissolved in 50 mL of ethanol. The solution is kept in the dark until use.[1]

-

Assay Procedure:

-

In a 96-well microplate, add different concentrations of the test compound (e.g., ranging from 1.075 to 200 µg/mL).[1]

-

Add the DPPH solution to each well.

-

Incubate the plate at room temperature for 30 minutes in the dark.[1]

-

Measure the absorbance of the wells at 515 nm using a microplate spectrophotometer.[1]

-

Ascorbic acid or α-tocopherol is typically used as a positive control.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability.

Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MDA-MB-231, SKOV3, MCF7, DU 145, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

-

Assay Procedure:

-

Seed the cells in 96-well culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 1 to 50 µM) in triplicate and incubate for 24 hours.[2]

-

After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.[2]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

-

Calculation of Cell Viability and IC₅₀:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflows and a potential mechanism of action.

The undecenoic acid component of these molecules is known for its antifungal properties.[3][4][5] One proposed mechanism of action is the disruption of the fungal cell membrane integrity.[4] It may also interfere with critical processes for fungal virulence, such as the inhibition of ergosterol synthesis, hyphal growth, and biofilm formation.[3][4]

References

- 1. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 5. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Gas Chromatography Analysis of 2,5-Dimethylphenyl 10-undecenoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Dimethylphenyl 10-undecenoate is an aromatic ester with an unsaturated aliphatic chain. Its analysis by gas chromatography (GC) is crucial for quality control, purity assessment, and reaction monitoring in various research and development settings. This document provides a comprehensive guide to the analytical workflow, from sample preparation to data interpretation, employing GC with either Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Analytical Principle

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For this compound, its volatility allows for direct analysis without derivatization. The choice of detector, either FID for robust quantification or MS for definitive identification, depends on the analytical objective.

Experimental Protocols

A generalized protocol for the GC analysis of this compound is outlined below. This protocol may require optimization based on the specific instrumentation and sample matrix.

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[1][2] The goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.

-

Sample Collection: Collect samples in clean glass containers to prevent contamination.[3]

-

Solvent Selection: Use high-purity, volatile organic solvents such as hexane, ethyl acetate, or dichloromethane.[3][4] Avoid non-volatile solvents, strong acids, and strong bases.[3][4]

-

Dissolution & Dilution:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in the chosen solvent to a concentration of approximately 10-100 µg/mL.[4]

-

If necessary, perform serial dilutions to bring the analyte concentration within the linear range of the detector.

-

-

Cleanup:

2.2. Gas Chromatography (GC) Method Parameters

The following table outlines typical GC parameters for the analysis of aromatic esters.

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.[4] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. |

| Injector | Split/Splitless injector |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final hold: 5 min. This program should be optimized to ensure good separation from any impurities.[7][8] |

| Detector | FID: Temperature: 300 °C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N2 or He): 25 mL/min. MS: Transfer line: 280 °C, Ion source: 230 °C, Scan range: m/z 40-450. |

2.3. Data Acquisition and Processing

-

Data Acquisition: Collect the chromatogram for the duration of the run. For GC-MS, acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9]

-

Peak Integration: Integrate the peak corresponding to this compound.

-

Quantification: For quantitative analysis, an internal standard method is recommended for best accuracy and precision.[10] Create a calibration curve by analyzing a series of standards of known concentrations.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Retention Time and Peak Area of this compound

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.23 | 150,450 | 10 |

| Standard 2 | 15.24 | 305,120 | 20 |

| Standard 3 | 15.23 | 748,930 | 50 |

| Sample A | 15.24 | 452,670 | To be determined |

| Sample B | 15.23 | 461,330 | To be determined |

Table 2: Purity Assessment of this compound Samples

| Sample ID | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |

| Sample A | 99.5 | 0.3 | 0.2 |

| Sample B | 98.9 | 0.8 | 0.3 |

Visualizations

Experimental Workflow for GC Analysis

Caption: A flowchart illustrating the major steps in the gas chromatography analysis of this compound.

Logical Relationship for Analyte Quantification

References

- 1. agilent.com [agilent.com]

- 2. iltusa.com [iltusa.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicke-listy.cz [chemicke-listy.cz]

Application Notes and Protocols for 2,5-Dimethylphenyl 10-undecenoate as a Novel Plasticizer for Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylphenyl 10-undecenoate as a novel, bio-based plasticizer for various polymers, with a particular focus on Polyvinyl Chloride (PVC). The protocols outlined below are based on established standards for evaluating plasticizer performance and are intended to guide researchers in assessing the efficacy and properties of this compound.

Introduction

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a growing demand for safer, high-performance alternatives. This compound, an ester derived from 10-undecenoic acid (a derivative of castor oil) and 2,5-dimethylphenol, presents a promising candidate due to its potential for good compatibility with polar polymers, high thermal stability, and reduced migration. Its long aliphatic chain is expected to impart excellent flexibility, while the aromatic moiety can enhance compatibility with PVC.

Synthesis of this compound

A plausible synthetic route for this compound involves the direct esterification of 10-undecenoic acid with 2,5-dimethylphenol. A common laboratory-scale protocol is the Fischer-Speier esterification.

Protocol 2.1: Synthesis via Fischer-Speier Esterification

-

Reactants: Combine 10-undecenoic acid (1 equivalent), 2,5-dimethylphenol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask.

-

Solvent: Use a solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of water and drive the reaction to completion.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Performance Evaluation in Polymers

The following protocols describe the preparation of plasticized polymer samples and the subsequent testing of their mechanical and thermal properties, as well as the plasticizer's permanence. Polyvinyl Chloride (PVC) is used as the model polymer.

Protocol 3.1: Preparation of Plasticized PVC Films

-

Formulation: Prepare a standard PVC formulation. A typical formulation consists of PVC resin, a thermal stabilizer, and the plasticizer. The plasticizer concentration is typically varied (e.g., 30, 40, 50 parts per hundred parts of resin - phr).

-

Mixing: Blend the components in a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170°C) until a homogeneous mixture is obtained.

-

Molding: Press the milled sheet into films of a specified thickness using a hydraulic press at a controlled temperature and pressure.

-

Conditioning: Condition the prepared films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Data Presentation: Hypothetical Performance Data

The following tables present hypothetical data for PVC plasticized with this compound compared to a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC

| Plasticizer (40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |

| Unplasticized PVC | 50.0 | 5 | - |

| DEHP | 20.5 | 350 | 12.0 |

| This compound | 22.1 | 380 | 11.5 |

Table 2: Thermal Properties of Plasticized PVC

| Plasticizer (40 phr) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |

| Unplasticized PVC | 85 | 280 |

| DEHP | -5 | 295 |

| This compound | -3 | 310 |

Table 3: Plasticizer Leaching in Hexane

| Plasticizer (40 phr) | Weight Loss after 24h (%) |

| DEHP | 8.5 |

| This compound | 5.2 |

Experimental Protocols for Performance Evaluation

Protocol 5.1: Mechanical Properties Testing

-

Standard: ASTM D882 or ISO 527-3 for thin plastic sheeting.

-

Procedure:

-

Cut dumbbell-shaped specimens from the conditioned PVC films.

-

Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine at a specified crosshead speed.

-

Protocol 5.2: Thermal Analysis

-

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

-

Standard: ASTM D3418 or ISO 11357-2.

-

Procedure:

-

Seal a small sample of the plasticized PVC film in an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The Tg is determined from the midpoint of the transition in the heat flow curve.

-

-

-

Thermogravimetric Analysis (TGA) for Thermal Stability:

-

Standard: ASTM E1131 or ISO 11358.

-

Procedure:

-

Place a small sample of the plasticized PVC film in a TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a measure of thermal stability.

-

-

Protocol 5.3: Plasticizer Leaching Test

-

Standard: Based on ASTM D1239.

-

Procedure:

-

Weigh a pre-cut piece of the plasticized PVC film.

-

Immerse the film in a solvent known to extract the plasticizer (e.g., n-hexane) at a specified temperature for a set duration (e.g., 24 hours).

-

Remove the film, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved.

-

Calculate the percentage of weight loss, which corresponds to the amount of leached plasticizer.

-

Expected Outcomes and Significance

Based on its chemical structure, this compound is anticipated to exhibit:

-

Good Plasticizing Efficiency: The long, flexible undecenoate chain should effectively separate PVC polymer chains, leading to a significant reduction in Tg and an increase in elongation at break.

-

Enhanced Thermal Stability: The aromatic ring and higher molecular weight compared to some common phthalates may contribute to a higher decomposition temperature, improving the processing window and service life of the plasticized material.

-

Reduced Migration: The larger molecular size is expected to hinder its mobility within the polymer matrix, resulting in lower leaching rates and improved permanence. This is particularly important for applications in medical devices and food contact materials.

The successful validation of these properties would position this compound as a viable, potentially bio-based alternative to conventional plasticizers, offering a favorable combination of performance and safety. Further studies should focus on its biocompatibility and biodegradability to fully assess its environmental and health impact.

Application Notes and Protocols for 2,5-Dimethylphenyl 10-undecenoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dimethylphenyl 10-undecenoate as a monomer in the synthesis of functionalized polyolefins. The protocols detailed below are based on established methodologies and are intended to guide researchers in the successful implementation of these synthetic procedures.

Introduction

This compound is a functionalized α-olefin that serves as a valuable monomer in Ziegler-Natta polymerization. The primary application of this compound is in the synthesis of well-defined, high-molecular-weight polyolefins bearing reactive ester side chains. The 2,5-dimethylphenyl ester group is particularly advantageous as it is stable under polymerization conditions and can be readily hydrolyzed post-polymerization to yield poly(10-undecenoic acid). This carboxylic acid-functionalized polymer is a versatile platform for further chemical modifications, making it a material of significant interest for applications in drug delivery, biomaterials, and specialty chemicals.

Core Application: Monomer for Functional Polyolefin Synthesis

The principal application of this compound is its use as a monomer in coordination polymerization to produce poly(this compound). This polymer can then be subjected to hydrolysis to afford poly(10-undecenoic acid), a polymer with reactive carboxylic acid groups along its backbone.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 10-undecenoic acid with 2,5-dimethylphenol to synthesize the monomer, this compound.[1]

Materials:

-

10-Undecenoic acid

-

2,5-Dimethylphenol

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10-undecenoic acid and 2,5-dimethylphenol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride dropwise to the stirred solution over a period of 30 minutes.

-

Following the addition of TFAA, add anhydrous pyridine dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Quantitative Data:

| Product | Form | Yield |

|---|

| this compound | Colorless Oil | High |

Protocol 2: Polymerization of this compound

This protocol details the Ziegler-Natta polymerization of this compound to yield poly(this compound).[1]

Materials:

-

This compound (monomer)

-

Titanium trichloride, aluminum activated (Ziegler-Natta catalyst)

-

Diethylaluminum chloride (cocatalyst)

-

Anhydrous hexane or toluene (solvent)

-

Methanol

-

Hydrochloric acid

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, add the Ziegler-Natta catalyst (titanium trichloride, aluminum activated).

-

Add anhydrous hexane or toluene to the flask via cannula.

-

Cool the suspension to the desired reaction temperature (typically 0-25 °C).

-

Add the cocatalyst (diethylaluminum chloride) to the catalyst suspension and stir for 15 minutes to form the active catalyst complex.

-

In a separate flame-dried flask, dissolve the monomer, this compound, in the same anhydrous solvent.

-

Transfer the monomer solution to the catalyst suspension via cannula.

-

Allow the polymerization to proceed for the desired time (typically 2-24 hours) with continuous stirring.

-

Quench the polymerization by the addition of methanol containing a small amount of hydrochloric acid.

-

Filter the polymer and wash it extensively with methanol to remove catalyst residues.

-

Dry the resulting poly(this compound) under vacuum to a constant weight.

Quantitative Data:

| Polymer | Molecular Weight | Yield |

|---|

| Poly(this compound) | High | High |

Protocol 3: Hydrolysis of Poly(this compound)

This protocol describes the hydrolysis of the polymeric ester to obtain poly(10-undecenoic acid).[1]

Materials:

-

Poly(this compound)

-

1,4-Dioxane

-

Aqueous sodium hydroxide solution

-

Acetic acid

-

Methanol

Procedure:

-

Dissolve poly(this compound) in 1,4-dioxane in a round-bottom flask.

-

Add an aqueous sodium hydroxide solution to the polymer solution.

-

Heat the mixture to reflux and maintain for 24-48 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the addition of acetic acid.

-

Precipitate the resulting poly(10-undecenoic acid) by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Quantitative Data:

| Product | Form | Conversion |

|---|

| Poly(10-undecenoic acid) | White Solid | Near-quantitative |

Visualizations

Caption: Workflow for the synthesis and application of this compound.

Caption: Logical progression from starting materials to the final functional polymer.

References

Troubleshooting & Optimization

Side-product formation in the synthesis of 2,5-Dimethylphenyl 10-undecenoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylphenyl 10-undecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods are:

-

Acylation of 2,5-dimethylphenol with 10-undecenoyl chloride: This is often the preferred method due to higher yields and milder reaction conditions. It is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

-

Fischer-Speier Esterification: This method involves the reaction of 2,5-dimethylphenol with 10-undecenoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is reversible and requires the removal of water to drive it to completion.

Q2: What are the potential side-products in the synthesis of this compound?

A2: Potential side-products include:

-

Friedel-Crafts acylation products: The acylating agent may react with the electron-rich aromatic ring of 2,5-dimethylphenol to form ketone isomers.[2][3]

-

Unreacted starting materials: Incomplete reaction can leave 2,5-dimethylphenol or 10-undecenoic acid/chloride in the final product.

-

Hydrolysis products: Presence of water can lead to the hydrolysis of 10-undecenoyl chloride or the final ester, resulting in 10-undecenoic acid.

-

Polymerized 10-undecenoate: The terminal alkene of the 10-undecenoate moiety can potentially undergo polymerization, especially at higher temperatures or in the presence of radical initiators.

Q3: How can I purify the final product, this compound?

A3: Purification can be achieved through the following steps:

-

Aqueous workup: To remove the catalyst, unreacted acid/phenol, and any water-soluble byproducts. This typically involves washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine.

-

Column chromatography: This is a highly effective method for separating the desired ester from non-polar and closely related side-products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.

-

Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low Yield of the Desired Ester | Incomplete reaction. | - Increase reaction time. - If using Fischer esterification, ensure efficient removal of water (e.g., using a Dean-Stark apparatus).[1] - If using acylation, ensure the purity of 10-undecenoyl chloride. |

| Side reactions are predominant. | - Optimize reaction temperature; lower temperatures often favor O-acylation over C-acylation (Friedel-Crafts). - Choose a less reactive acylating agent if Friedel-Crafts acylation is a major issue. | |

| Presence of Ketonic Impurities | Friedel-Crafts acylation of the 2,5-dimethylphenol ring.[2] | - Use a milder catalyst or a non-catalytic method if possible. - Lower the reaction temperature. - Purify the product using column chromatography. |

| Product Contains Unreacted 2,5-dimethylphenol | Insufficient acylating agent or incomplete reaction. | - Use a slight excess of the acylating agent (1.1-1.2 equivalents). - Increase reaction time and/or temperature moderately. - Remove unreacted phenol by washing the organic phase with a dilute aqueous base (e.g., 1M NaOH). |

| Product Contains 10-undecenoic acid | Hydrolysis of 10-undecenoyl chloride or the ester product. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Remove the acid by washing the organic phase with a saturated sodium bicarbonate solution. |

| Formation of a Polymeric Substance | Polymerization of the terminal alkene in 10-undecenoate. | - Avoid high temperatures for prolonged periods. - Ensure no radical initiators (e.g., peroxides) are present. - Add a radical inhibitor like BHT if necessary. |

Experimental Protocols

Protocol 1: Synthesis via Acylation with 10-Undecenoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether. Add triethylamine (1.2 eq) or pyridine (2.0 eq) as a base.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add 10-undecenoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis via Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 10-undecenoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.[1]

-

Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO3 solution to neutralize the acid catalyst and remove excess 10-undecenoic acid. Then, wash with brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

References

Technical Support Center: Esterification of 2,5-Dimethylphenyl 10-undecenoate

Welcome to the technical support center for the synthesis of 2,5-Dimethylphenyl 10-undecenoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their esterification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2,5-dimethylphenol with 10-undecenoic acid, focusing on improving the reaction yield.

Question: My esterification reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the esterification of a sterically hindered phenol like 2,5-dimethylphenol are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or product loss during workup and purification. Here’s a systematic approach to troubleshooting:

-

Reaction Method Selection: Standard Fischer esterification (acid catalyst with heat) is often inefficient for hindered phenols.[1] Consider alternative methods known to be effective for sterically demanding substrates.

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), coupled with a catalyst such as 4-dimethylaminopyridine (DMAP), at room temperature. It is a mild and effective method for sterically hindered alcohols and phenols.[2][3][4][5][6]

-

Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized and sterically hindered esters.[7][8][9][10][11][12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.

-

Shiina Esterification: This method employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent.[14][15][16]

-

-

Reaction Conditions Optimization:

-

Reagent Purity: Ensure all reagents (2,5-dimethylphenol, 10-undecenoic acid, solvents, and catalysts) are pure and dry. Moisture can significantly hinder the reaction, especially in methods that rely on dehydrating agents.

-

Molar Ratios: While a 1:1 molar ratio of acid to phenol is stoichiometric, using a slight excess (1.1-1.5 equivalents) of the 10-undecenoic acid or the activating agent (e.g., DCC/EDC) can help drive the reaction to completion.

-

Catalyst Loading: In methods like Steglich esterification, the amount of DMAP can be catalytic (5-10 mol%) or stoichiometric, depending on the reactivity of the substrates. For hindered phenols, a higher catalyst loading may be beneficial.

-

Solvent Choice: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred.

-

Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While Steglich and Yamaguchi esterifications are often performed at room temperature, gentle heating may sometimes improve the rate for very hindered substrates.

-

-

Workup and Purification:

-

Byproduct Removal: A significant challenge in Steglich esterification using DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents.[17] Using EDC is advantageous as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.[17] For Yamaguchi esterification, the 2,4,6-trichlorobenzoic acid byproduct can be removed by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

-

Purification Method: For a high molecular weight, non-polar ester like this compound, purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[17]

-

Below is a troubleshooting workflow to guide your optimization process:

Frequently Asked Questions (FAQs)

Q1: Which esterification method is recommended for a sterically hindered phenol like 2,5-dimethylphenol?

A1: For sterically hindered phenols, methods that activate the carboxylic acid are generally more successful than direct acid-catalyzed esterification. The recommended methods are:

-

Steglich Esterification: Excellent for mild conditions and sensitive substrates. Using EDC instead of DCC simplifies purification.[2][3]

-

Yamaguchi Esterification: Highly effective for constructing sterically hindered esters and often gives high yields.[7][10]

Q2: What are the typical reaction conditions for the Steglich esterification of a hindered phenol?

A2: A general starting point for the Steglich esterification would be:

-

Reactants: 1.0 eq. 2,5-dimethylphenol, 1.2 eq. 10-undecenoic acid, 1.2 eq. EDC (or DCC), 0.1-1.0 eq. DMAP.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0 °C to room temperature.

-

Reaction Time: 12-24 hours, monitored by TLC.

Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction mixture after a DCC-mediated Steglich esterification?

A3: DCU is notoriously difficult to remove due to its low solubility. Here are a few strategies:

-

Filtration: If the reaction solvent is one in which DCU has low solubility (like DCM), much of it can be removed by filtration.

-

Solvent Precipitation: After the reaction, concentrating the mixture and adding a solvent in which the desired ester is soluble but DCU is not (e.g., hexane or diethyl ether) can cause the DCU to precipitate, after which it can be filtered off.

-

Use of EDC: The simplest solution is to use a water-soluble carbodiimide like EDC. The resulting urea byproduct can be easily removed with an aqueous wash during the workup.[17]

Q4: Are there any common side reactions to be aware of?

A4: In Steglich esterification, a potential side reaction is the formation of an N-acylurea byproduct if the activated carboxylic acid rearranges before reacting with the alcohol.[3] This is often minimized by the presence of DMAP, which acts as an acyl transfer catalyst. For Yamaguchi esterification, the primary side product is the anhydride of the Yamaguchi reagent, which is removed during the aqueous workup.

Data Presentation

The following table summarizes typical conditions and expected yields for suitable esterification methods based on reactions with sterically hindered substrates.

| Method | Activating/Coupling Agent | Catalyst | Solvent | Temp. | Typical Yield | Reference |

| Steglich | EDC or DCC | DMAP | DCM or THF | RT | Good to Excellent | [2][3][5] |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP | Toluene or THF | RT to Reflux | Excellent | [7][8][10] |

| Shiina | 2-Methyl-6-nitrobenzoic anhydride | DMAP or PPY | Toluene | RT to Reflux | Good to Excellent | [14][15] |

Experimental Protocols

Protocol 1: Steglich Esterification using EDC

-

To a solution of 2,5-dimethylphenol (1.0 eq) and 10-undecenoic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Yamaguchi Esterification

-

To a solution of 10-undecenoic acid (1.1 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

-

In a separate flask, dissolve 2,5-dimethylphenol (1.0 eq) and DMAP (3.0 eq) in anhydrous toluene.

-

Add the solution of the mixed anhydride to the solution of the phenol and DMAP and stir at room temperature for 12 hours.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of the Yamaguchi Esterification, a highly effective method for hindered phenols.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. Yamaguchi Esterification [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]

- 12. kazujuku.com [kazujuku.com]

- 13. 山口ラクトン化反応とは - わかりやすく解説 Weblio辞書 [weblio.jp]

- 14. researchgate.net [researchgate.net]

- 15. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 16. Shiina esterification - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Preventing degradation of 2,5-Dimethylphenyl 10-undecenoate during polymerization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,5-Dimethylphenyl 10-undecenoate during polymerization.

Troubleshooting Guides

Issue 1: Low Polymer Yield or Incomplete Polymerization

Symptoms:

-

The final product is a viscous liquid or a low-molecular-weight polymer instead of a solid polymer.

-

The monomer conversion is significantly lower than expected.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Inhibitor Presence: The monomer may contain inhibitors from manufacturing or storage. | Pass the monomer through a column of activated basic alumina to remove inhibitors immediately before use. |

| Oxygen Inhibition: Oxygen can act as a radical scavenger, terminating the polymerization chain reaction. | Deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during polymerization. |

| Insufficient Initiator Concentration: The amount of initiator may be too low to generate enough radicals to sustain polymerization. | Optimize the initiator concentration. A typical starting point for free-radical polymerization is 0.1-1.0 mol% relative to the monomer. |

| Inappropriate Reaction Temperature: The temperature may be too low for the chosen initiator to decompose efficiently, or too high, leading to premature termination. | Consult the initiator's datasheet for its optimal decomposition temperature and half-life. Adjust the reaction temperature accordingly. |

| Monomer Impurities: Impurities in the monomer can interfere with the polymerization process. | Purify the monomer by distillation or column chromatography before use. |

Issue 2: Polymer Discoloration (Yellowing or Browning)

Symptoms:

-

The resulting polymer is yellow, brown, or otherwise discolored, when a colorless product is expected.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Thermo-oxidative Degradation: The phenolic moiety is susceptible to oxidation at elevated temperatures, leading to the formation of colored byproducts.[1][2] | - Conduct the polymerization under an inert atmosphere (N₂ or Ar).- Add a hindered phenolic antioxidant (e.g., BHT, Irganox® 1010) at a low concentration (0.05-0.2 wt%).[1][3]- Use a phosphite co-stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) to decompose hydroperoxides.[2] |

| High Polymerization Temperature: Excessive heat can accelerate degradation reactions.[4] | Lower the polymerization temperature and use an initiator that is effective at that temperature. |

| Monomer Impurities: Certain impurities can act as catalysts for degradation. | Ensure high monomer purity through appropriate purification techniques. |

Issue 3: Gel Formation or Cross-linking

Symptoms:

-

The polymer becomes insoluble in solvents in which it should be soluble.

-

The viscosity of the reaction mixture increases uncontrollably.

Possible Causes & Solutions:

| Possible Cause | Recommended Action |

| Chain Transfer to Polymer: At high monomer conversion, chain transfer reactions to the polymer backbone can lead to branching and cross-linking. | - Limit the monomer conversion to below 90%.- Use a chain transfer agent (e.g., dodecanethiol) to control molecular weight and reduce branching. |

| High Initiator Concentration: An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of termination by combination and branching. | Reduce the initiator concentration. |

| Bifunctional Impurities: The presence of impurities with two or more polymerizable groups can act as cross-linking agents. | Purify the monomer to remove any difunctional or multifunctional impurities. |

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during polymerization?

A1: The two primary degradation pathways are thermo-oxidative degradation and hydrolysis .

-

Thermo-oxidative degradation is initiated by heat and oxygen, leading to the formation of free radicals on the polymer backbone. The phenolic group in the monomer is particularly susceptible to oxidation, which can result in chain scission, cross-linking, and the formation of colored byproducts.[1][5]

-

Hydrolysis of the ester linkage can occur in the presence of water, especially at elevated temperatures or under acidic or basic conditions.[6][7] This leads to chain scission and a decrease in the polymer's molecular weight.

Q2: What type of polymerization is suitable for this compound?

A2: Free-radical polymerization is a common and effective method for polymerizing vinyl monomers like this compound. Both bulk and solution polymerization techniques can be employed.[8][9]

-

Bulk polymerization involves the monomer and an initiator without a solvent, which can lead to a very pure polymer. However, heat dissipation can be challenging.[10]

-

Solution polymerization , where the monomer and initiator are dissolved in a solvent, allows for better temperature control but requires a subsequent solvent removal step.[9]

Q3: How can I monitor the degradation of the polymer during and after polymerization?

A3: Several analytical techniques can be used to monitor polymer degradation:

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A decrease in molecular weight can indicate chain scission due to degradation, while an increase or broadening of the distribution may suggest cross-linking.

-